

4-Chlorobenzoic acid chemical properties and structure

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Compound of Interest

Compound Name: 4-Chlorobenzoic Acid

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An In-depth Technical Guide to **4-Chlorobenzoic Acid**: Chemical Properties and Structure

Introduction

4-Chlorobenzoic acid, with the CAS number 74-11-3, is a halogenated aromatic carboxylic acid. It presents as a white to off-white crystalline solid and is a monochlorobenzoic acid with a chloro substituent at the para-position (position 4)[1][2][3]. This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes[4]. Its structure, featuring a benzene ring substituted with both a chlorine atom and a carboxylic acid group, imparts a unique reactivity that makes it a valuable building block in organic synthesis[3][4][5]. It is also known as a degradation product of the nonsteroidal anti-inflammatory drug indomethacin and can be dehalogenated by certain bacteria[2][6]. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic data, and relevant experimental protocols.

Chemical Structure

The molecular structure of **4-chlorobenzoic acid** consists of a benzene ring where a carboxylic acid group and a chlorine atom are attached to the first and fourth carbon atoms, respectively[3]. This substitution pattern is also referred to as the para position. The compound exists as triclinic crystals[1][2].

Table 1: Structural Information for **4-Chlorobenzoic Acid**

Identifier	Value
IUPAC Name	4-chlorobenzoic acid[1]
Molecular Formula	C ₇ H ₅ ClO ₂ [1][7][8]
Linear Formula	ClC ₆ H ₄ CO ₂ H[6]
SMILES	C1=CC(=CC=C1C(=O)O)Cl[1]
InChI	InChI=1S/C7H5ClO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)[1][6][8]
InChIKey	XRHGYZYPHTUJZ-UHFFFAOYSA-N[1][6][8]

Physicochemical Properties

4-Chlorobenzoic acid is a white, light fluffy powder or a white to light yellow crystalline powder[1][2][9]. It is stable under normal conditions, combustible, and incompatible with bases and strong oxidizing agents[2]. It is soluble in organic solvents like methanol, ethanol, and ether, but only very slightly soluble in water[2][3][10].

Table 2: Physicochemical Properties of **4-Chlorobenzoic Acid**

Property	Value
Molecular Weight	156.57 g/mol [1][6][8]
Melting Point	238-243 °C[2][6][9][11]
Boiling Point	274-276 °C[4][9]
Density	1.540 g/cm ³ [4][11]
pKa	3.98[1][12][13]
Solubility in Water	Approx. 0.5 g/L at 25 °C[3]
Flash Point	238 °C (closed cup)[6][9]
Dipole Moment	2.02 D[11]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of **4-chlorobenzoic acid**.

Table 3: Spectroscopic Data for **4-Chlorobenzoic Acid**

Technique	Key Data Points
UV-Vis	λ_{max} : 284 nm (in EtOH)[2]
^1H NMR	Chemical shifts (δ) are observed for the aromatic protons. In a CDCl_3 & DMSO-d_6 solvent mixture, peaks can be identified[14][15].
^{13}C NMR	Chemical shifts for the seven carbon atoms have been reported, with the carboxylic carbon appearing at approximately 177.475 ppm.
IR Spectroscopy	Characteristic absorption bands for the carboxylic acid group (O-H and C=O stretching) and the C-Cl bond are present. The NIST WebBook provides access to its IR spectrum[8][16].
Mass Spectrometry	The mass spectrum shows a molecular ion peak corresponding to its molecular weight. Data is available from the NIST WebBook[8][16][17].

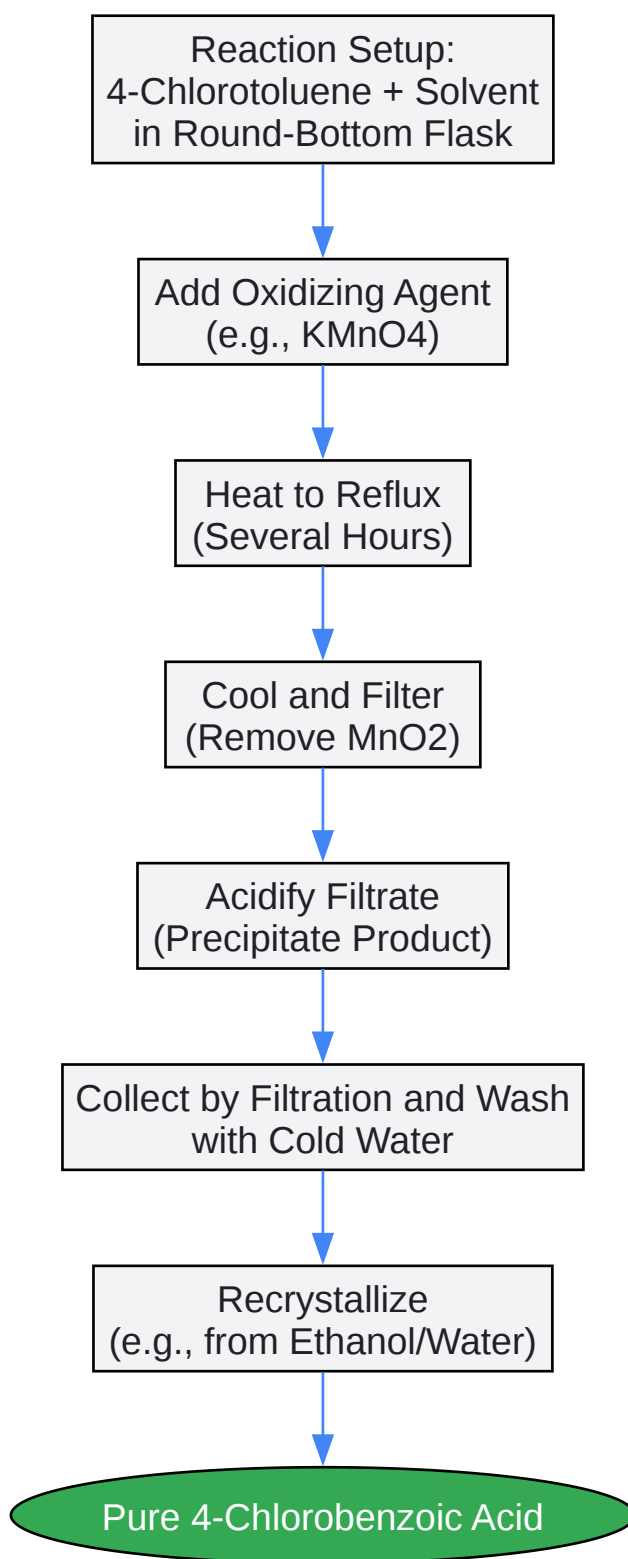
Experimental Protocols

Synthesis of 4-Chlorobenzoic Acid via Oxidation of 4-Chlorotoluene

A common method for the preparation of **4-chlorobenzoic acid** is the oxidation of 4-chlorotoluene[7]. Industrially, this is often achieved through liquid-phase oxidation using oxygen in the presence of metal catalysts[3]. The following is a generalized laboratory-scale protocol.

Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 4-chlorotoluene and a suitable solvent (e.g., acetic acid).
- **Addition of Oxidant:** While stirring, slowly add an oxidizing agent, such as potassium permanganate or a mixture of sodium dichromate and sulfuric acid.
- **Reaction:** Heat the mixture to reflux for several hours until the reaction is complete, which can be monitored by the disappearance of the oxidant's color.
- **Work-up:** Cool the reaction mixture to room temperature. If using permanganate, filter off the manganese dioxide formed.
- **Isolation:** Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the **4-chlorobenzoic acid**.
- **Purification:** Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.



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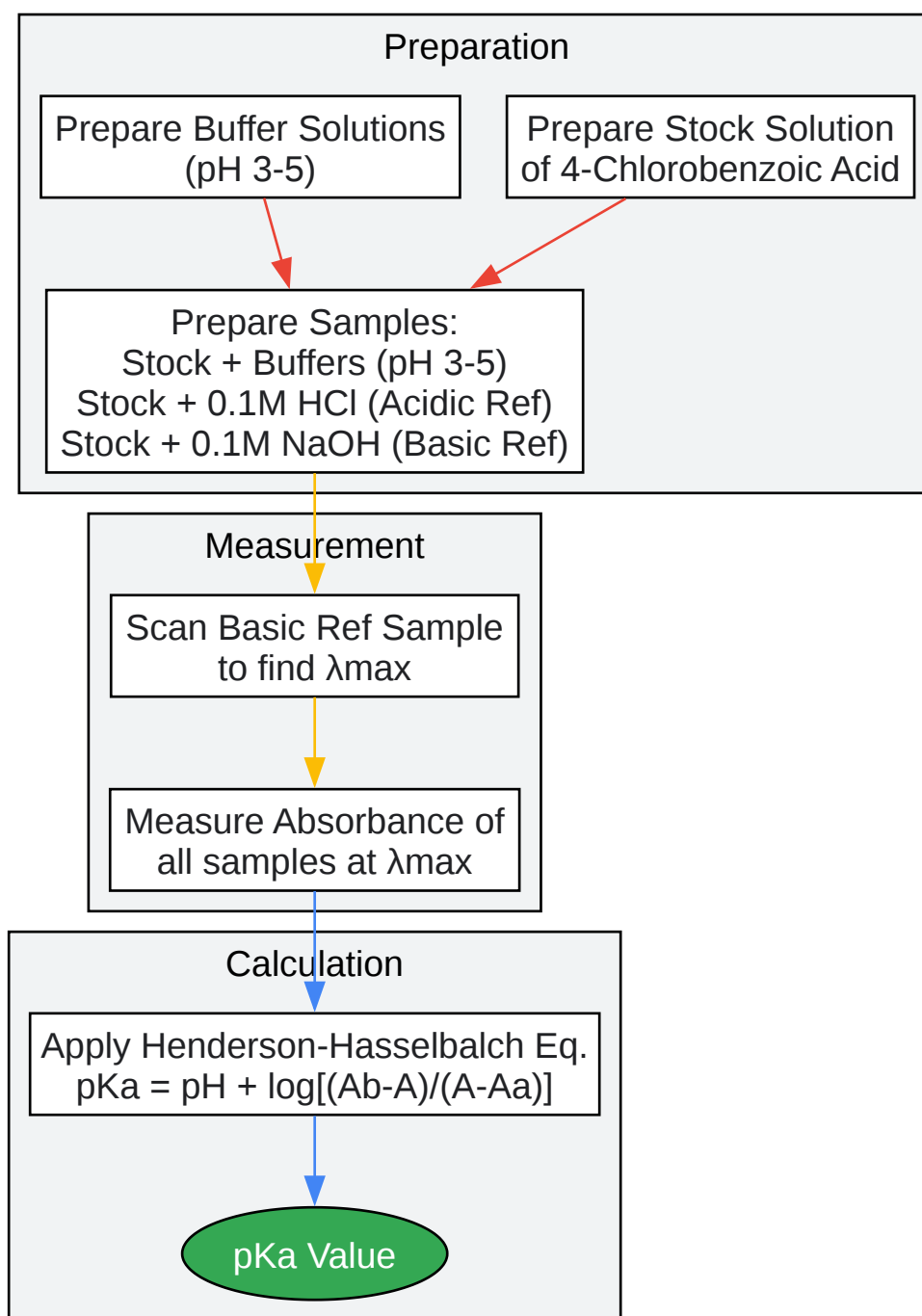
Caption: General workflow for the synthesis of **4-chlorobenzoic acid**.

Spectrophotometric Determination of pKa

The pKa of a weak acid like **4-chlorobenzoic acid** can be determined spectrophotometrically by measuring the absorbance of its solutions at various pH values[18][19]. The principle relies on the fact that the acidic form (HB) and the conjugate base form (B⁻) have different UV-Vis absorption spectra.

Methodology:

- **Preparation of Buffer Solutions:** Prepare a series of buffer solutions with known pH values that span the expected pKa of **4-chlorobenzoic acid** (e.g., pH 3 to 5).
- **Preparation of Stock Solution:** Prepare a stock solution of **4-chlorobenzoic acid** in a suitable solvent (e.g., ethanol).
- **Sample Preparation:** For each buffer solution, prepare a sample by adding a small, constant volume of the **4-chlorobenzoic acid** stock solution. Also, prepare two reference samples: one in a strongly acidic solution (e.g., 0.1 M HCl, where the compound is fully protonated) and one in a strongly basic solution (e.g., 0.1 M NaOH, where it is fully deprotonated).
- **Spectrophotometric Measurement:** Determine the wavelength of maximum absorbance (λ_{max}) for the conjugate base form from the spectrum of the basic solution.
- **Absorbance Readings:** Measure the absorbance of all prepared samples at this λ_{max} .
- **Calculation:** The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: $\text{pKa} = \text{pH} + \log[(A_{\text{b}} - A) / (A - A_{\text{a}})]$ Where:
 - A is the absorbance of the sample in a buffer of a given pH.
 - A_a is the absorbance of the fully protonated (acidic) form.
 - A_b is the absorbance of the fully deprotonated (basic) form.

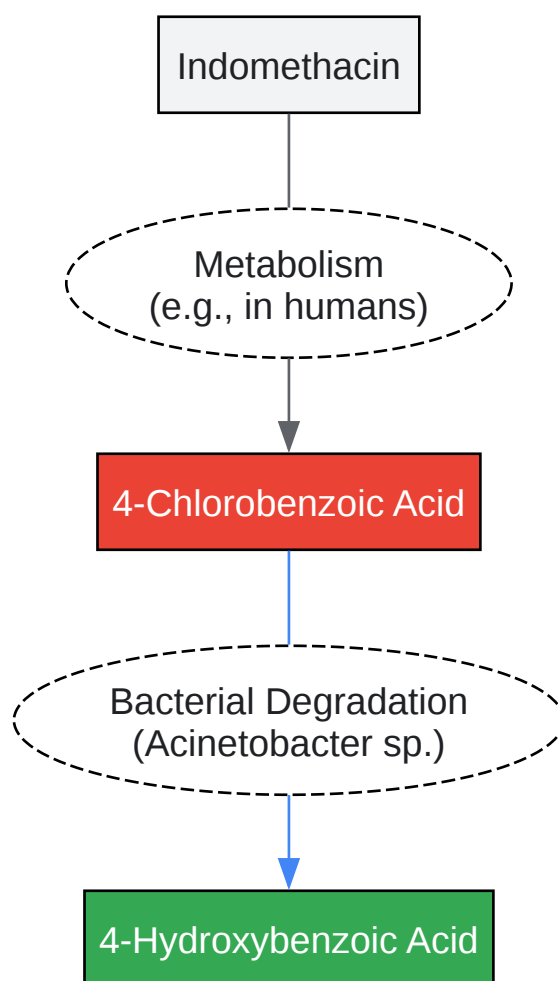


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Caption: Experimental workflow for pKa determination via spectrophotometry.

Metabolism

4-Chlorobenzoic acid is a known xenobiotic metabolite. For instance, it is a degradation product of the drug indomethacin[6]. Certain microorganisms, such as *Acinetobacter* sp. strain ST-1, are capable of degrading **4-chlorobenzoic acid** through dehalogenation, converting it to 4-hydroxybenzoic acid under both aerobic and anaerobic conditions[2][6]. This metabolic pathway is significant for the environmental bioremediation of chlorinated aromatic compounds.



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Caption: Metabolic pathway involving **4-chlorobenzoic acid**.

Applications

4-Chlorobenzoic acid is a versatile chemical intermediate with several applications[4]:

- Pharmaceuticals: It serves as a building block in the synthesis of various drugs[4].

- Agrochemicals: It is used in the production of fungicides like dimethomorph and insecticides such as flumethrin[2].
- Dyes and Preservatives: It acts as an intermediate for dyes and as a preservative for adhesives and paints[2][5][10].
- Analytical Chemistry: It is used as a standard for organic trace analysis of carbon, hydrogen, and chlorine[10].

Safety Information

4-Chlorobenzoic acid is considered hazardous. It is harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation[9]. Appropriate personal protective equipment, such as gloves, eye protection, and a dust mask, should be used when handling this chemical[6]. It is classified as Acute Toxicity 4 (Oral)[6].

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